molecular formula C10H13N3O2 B13870566 Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- CAS No. 51076-36-9

Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)-

Cat. No.: B13870566
CAS No.: 51076-36-9
M. Wt: 207.23 g/mol
InChI Key: FPLRKRWYPLCOFC-UHFFFAOYSA-N
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Description

Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- is a complex organic compound with a unique structure that includes an acetamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of catalysts to enhance reaction rates and yields. The specific industrial methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamide derivatives and pyridine-based compounds. Examples include:

Uniqueness

What sets Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- apart is its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

51076-36-9

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

N-(6-amino-5-formyl-2,4-dimethylpyridin-3-yl)acetamide

InChI

InChI=1S/C10H13N3O2/c1-5-8(4-14)10(11)12-6(2)9(5)13-7(3)15/h4H,1-3H3,(H2,11,12)(H,13,15)

InChI Key

FPLRKRWYPLCOFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1NC(=O)C)C)N)C=O

Origin of Product

United States

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